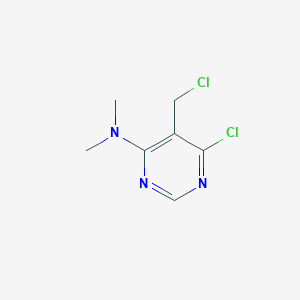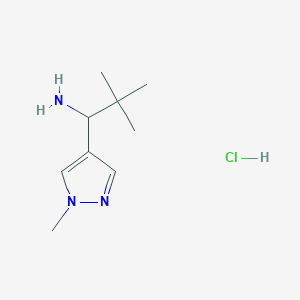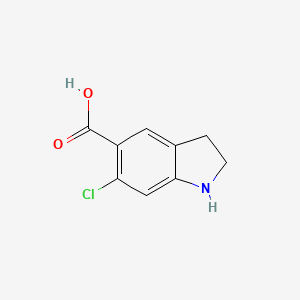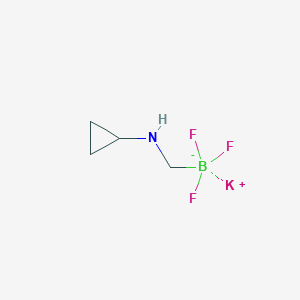
Potassium ((cyclopropylamino)methyl)trifluoroborate
Overview
Description
Potassium ((cyclopropylamino)methyl)trifluoroborate is an organoboron compound with the chemical formula C4H8BF3KN. It is a stable, crystalline solid that is soluble in water and commonly used in organic synthesis. This compound is particularly valuable in the field of synthetic chemistry due to its unique reactivity patterns and stability under various conditions.
Mechanism of Action
Target of Action
It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
Potassium ((cyclopropylamino)methyl)trifluoroborate interacts with its targets through chemical reactions. It is often used in lithium replacement reactions and nucleophilic substitution reactions . It can also act as a catalyst or ligand in organic synthesis .
Biochemical Pathways
It is involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it contributes to the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature and can dissolve in water . Safety measures should be taken to avoid direct contact with skin and eyes, and environmental protection measures should be considered during its use and disposal .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium ((cyclopropylamino)methyl)trifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with cyclopropylamine in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Potassium ((cyclopropylamino)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include boronic acids, amine derivatives, and various substituted organoboron compounds .
Scientific Research Applications
Potassium ((cyclopropylamino)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules due to its stability and reactivity.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals that require boron-containing intermediates.
Comparison with Similar Compounds
- Potassium methyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium ethyltrifluoroborate
Comparison: Potassium ((cyclopropylamino)methyl)trifluoroborate is unique due to the presence of the cyclopropylamino group, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. While compounds like potassium methyltrifluoroborate and potassium phenyltrifluoroborate are also used in cross-coupling reactions, the cyclopropylamino group in this compound offers additional versatility in synthetic applications, particularly in the formation of bioactive molecules and pharmaceuticals .
Properties
IUPAC Name |
potassium;(cyclopropylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSKABFAUAQASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


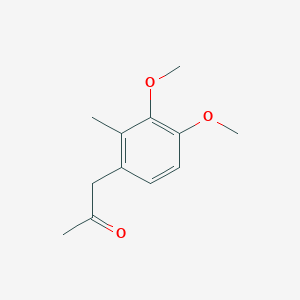

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)
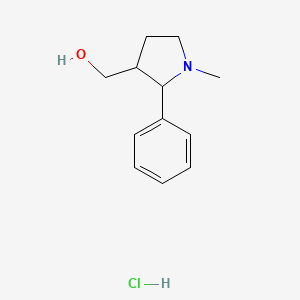
![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
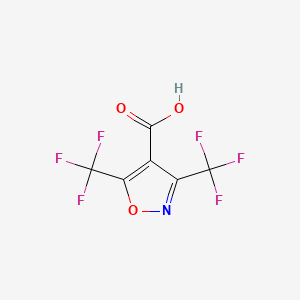
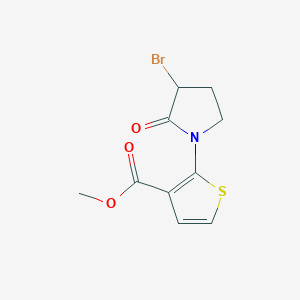
![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)
